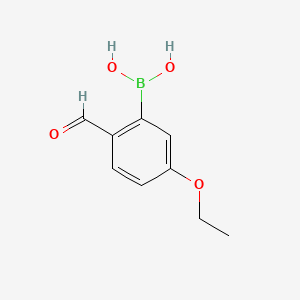

(5-Ethoxy-2-formylphenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-Ethoxy-2-formylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with an ethoxy group and a formyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethoxy-2-formylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-ethoxy-2-iodobenzaldehyde using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: (5-Ethoxy-2-formylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: (5-Ethoxy-2-carboxyphenyl)boronic acid.

Reduction: (5-Ethoxy-2-hydroxymethylphenyl)boronic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that boronic acids, including (5-Ethoxy-2-formylphenyl)boronic acid, exhibit antimicrobial activity. A study on related compounds has shown moderate antibacterial effects against various strains such as Candida albicans and Escherichia coli, suggesting that the presence of the boronic acid moiety contributes to the compound's bioactivity. The mechanism is thought to involve inhibition of key enzymes in microbial metabolism, similar to other known boron-containing drugs .

Cancer Research

Boronic acids are also being investigated for their role in cancer treatment. The ability of this compound to form reversible covalent bonds with diols makes it a candidate for targeting specific cancer-related proteins. This property can be exploited to design inhibitors that selectively target cancer cells while minimizing effects on normal cells. Studies have shown that modifications at the boron site can enhance the selectivity and potency of these compounds against multidrug-resistant cancer cells .

Organic Synthesis

Suzuki-Miyaura Coupling

this compound can serve as a pivotal intermediate in Suzuki-Miyaura coupling reactions, which are widely used for constructing biaryl compounds. This reaction involves the coupling of aryl halides with arylboronic acids in the presence of palladium catalysts. The versatility of this reaction allows for the synthesis of complex organic molecules, making this compound a valuable building block in pharmaceutical chemistry and materials science .

Synthesis of Novel Compounds

The compound can be utilized to synthesize novel derivatives through functionalization at the formyl group. This opens pathways for creating libraries of compounds that can be screened for biological activity or material properties, thus facilitating drug discovery processes and material innovations.

Material Science

Polymer Chemistry

In material science, this compound is investigated for its potential use in polymerization reactions. Its ability to form cross-linked structures through boron-diol interactions can lead to the development of new polymeric materials with enhanced mechanical properties and thermal stability. These materials could find applications in coatings, adhesives, and composites .

Case Studies

Wirkmechanismus

The mechanism of action of (5-Ethoxy-2-formylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring the aryl group to the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

- 2-Formylphenylboronic acid

- 3-Formylphenylboronic acid

- 4-Formylphenylboronic acid

Comparison: (5-Ethoxy-2-formylphenyl)boronic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other formylphenylboronic acids. The position of the formyl group also affects the compound’s electronic properties and its behavior in chemical reactions.

Biologische Aktivität

(5-Ethoxy-2-formylphenyl)boronic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C9H11BO4, features a boronic acid functional group attached to a phenolic structure. The ethoxy substituent enhances its solubility and reactivity, which can be crucial for its biological applications. The compound can participate in Suzuki-Miyaura coupling reactions, making it valuable for synthesizing complex organic molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Boronic acids are known for their capacity to form reversible covalent bonds with diols, which can be exploited for sensing applications or as inhibitors of specific enzymes.

Anticancer Activity

Research indicates that boronic acids, including derivatives like this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies using sulforhodamine B (SRB) and MTT assays demonstrated that certain phenylboronic acids can induce cell cycle arrest and apoptosis in cancer cells:

- Cell Lines Tested : A2780 (ovarian cancer), MV-4-11 (acute myeloid leukemia), and 5637 (bladder cancer).

- Mechanism : The compounds were shown to activate caspase-3 pathways leading to apoptosis and induce G2/M phase cell cycle arrest, suggesting a targeted approach to cancer treatment .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies reported moderate activity against various pathogens:

- Bacterial Strains : Escherichia coli, Bacillus cereus.

- Fungal Strains : Candida albicans, Aspergillus niger.

- Minimum Inhibitory Concentration (MIC) : The compound showed lower MIC values against Bacillus cereus compared to established antifungal agents like Tavaborole .

Case Studies and Research Findings

A review of literature reveals several significant findings regarding the biological activity of this compound:

| Study Focus | Findings | Implications |

|---|---|---|

| Antiproliferative Activity | Induced apoptosis in A2780 cells via caspase activation | Potential for development as an anticancer agent |

| Antimicrobial Efficacy | Moderate activity against Candida albicans and Aspergillus niger | Suggests utility in treating fungal infections |

| Structural Activity Relationship | Variations in substituents affect biological activity | Highlights importance of molecular design for efficacy |

Eigenschaften

IUPAC Name |

(5-ethoxy-2-formylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-2-14-8-4-3-7(6-11)9(5-8)10(12)13/h3-6,12-13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXOCGHYGPWDRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCC)C=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.